1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one

Description

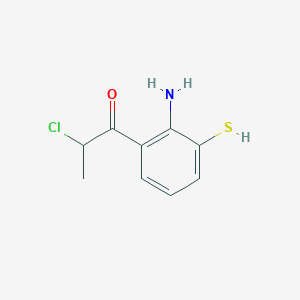

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one is a chlorinated propanone derivative featuring a substituted phenyl ring with amino (-NH₂) and mercapto (-SH) groups at the 2- and 3-positions, respectively. Its molecular formula is C₉H₉ClNOS, and it serves as a critical intermediate in pharmaceutical synthesis. For instance, it is utilized in the production of silodosin, an α₁-adrenoceptor antagonist used to treat benign prostatic hyperplasia . The compound’s structure is characterized by a ketone group at position 1 of the propane chain, a chlorine atom at position 2, and a substituted aromatic ring.

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(2-amino-3-sulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-3-2-4-7(13)8(6)11/h2-5,13H,11H2,1H3 |

InChI Key |

BJTXEDHNNMQXOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C(=CC=C1)S)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-3-mercaptophenol with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can also participate in alkylation reactions, modifying the structure and function of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary primarily in substituent positions and functional groups on the phenyl ring or propane chain. Key comparisons include:

Key Observations :

- Substituent Position : The position of the chlorine atom (e.g., 2-Cl vs. 3-Cl or 4-Cl on the phenyl ring) significantly affects electronic distribution and steric hindrance, influencing reactivity in nucleophilic substitutions or coupling reactions.

- Functional Groups: The mercapto (-SH) group in the target compound enhances susceptibility to oxidation (e.g., forming disulfides) compared to analogs with hydroxyl (-OH) or amino (-NH₂) groups .

- Synthetic Utility : Unlike analogs such as 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one , the target compound is explicitly used in pharmaceutical synthesis, highlighting its niche role in drug development .

Chemical Reactivity and Stability

- Mercapto Group Reactivity: The -SH group in the target compound may undergo oxidation under ambient conditions, necessitating stabilization during synthesis. This contrasts with analogs like 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride, where the amino group is protonated (as a hydrochloride salt) to enhance stability .

- Chlorine Substitution : The 2-chloro group on the propane chain facilitates nucleophilic displacement reactions, a feature shared with 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one . However, the latter’s hydrazinylidene moiety enables chelation with metals, a property absent in the target compound.

Research Findings and Data

Structural Characterization

- Such methods, often supported by SHELX software , are critical for confirming molecular geometry.

Pharmacological Relevance

- The target compound’s role in silodosin synthesis underscores its importance in α₁-adrenoceptor antagonist development . In contrast, Methylclonazepam (a benzodiazepine derivative) exhibits entirely different pharmacological activity, targeting GABA receptors .

Biological Activity

1-(2-Amino-3-mercaptophenyl)-2-chloropropan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiparasitic properties based on diverse research findings.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent apoptosis.

Case Study: Apoptotic Mechanism

In a flow cytometry analysis, it was observed that the compound increased caspase-3/7 activity in MCF-7 cells, indicating a dose-dependent induction of apoptosis. The IC50 values for the compound were found to be in the micromolar range, suggesting potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| U-937 | 2.41 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with a notable mechanism involving the generation of reactive oxygen species (ROS), which contributes to bacterial cell death.

Case Study: Antimicrobial Efficacy

In a screening assay against Staphylococcus aureus, this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to traditional antibiotics. The presence of the mercapto group is believed to enhance its interaction with bacterial enzymes, disrupting their function .

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 | Inhibition of enzyme activity via ROS generation |

| Escherichia coli | 16 | Disruption of cell membrane integrity |

Antiparasitic Activity

Recent studies have also explored the antiparasitic potential of this compound, particularly against Leishmania species. The compound demonstrated an IC50 value of 12.44 µM against Leishmania infantum promastigotes, indicating effective inhibition of parasite proliferation.

Case Study: Inhibition of Leishmania infantum

The mechanism involves specific binding to trypanothione reductase (TR), an enzyme crucial for the survival of the parasite. Molecular docking studies revealed that this compound binds at a unique site on TR, providing selectivity over human homologs .

| Parasite | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| Leishmania infantum | 12.44 | Trypanothione reductase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.